Home > Products > Screening Compounds P122311 > O-Isobutyryl Naltrexone
O-Isobutyryl Naltrexone - 861238-38-2

O-Isobutyryl Naltrexone

Catalog Number: EVT-1794119
CAS Number: 861238-38-2
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Isobutyryl Naltrexone is a derivative of Naltrexone, an opioid antagonist primarily used in the treatment of opioid dependence and alcohol use disorders. The compound is characterized by the addition of an isobutyryl group at the oxygen atom of the hydroxyl functional group on the Naltrexone molecule. This modification can influence its pharmacological properties and potential therapeutic applications.

Source

Naltrexone was first synthesized in 1963 by Endo Laboratories and has been widely studied for its effects on opioid receptors. O-Isobutyryl Naltrexone is synthesized from Naltrexone through various chemical modifications, which enhance its efficacy or alter its pharmacokinetic properties.

Classification

O-Isobutyryl Naltrexone falls under the category of synthetic opioid antagonists. It is classified as a morphinan derivative, sharing structural similarities with other compounds in this class but distinguished by its unique isobutyryl modification.

Synthesis Analysis

Methods

The synthesis of O-Isobutyryl Naltrexone typically involves protecting the hydroxyl group of Naltrexone, followed by acylation with isobutyric acid or its derivatives. The steps involved are as follows:

  1. Protection of Hydroxyl Group: The hydroxyl group on Naltrexone is protected using a suitable protecting group to prevent unwanted reactions during acylation.
  2. Acylation Reaction: The protected Naltrexone is then reacted with isobutyric acid in the presence of a catalyst, such as a strong acid or base, to form O-Isobutyryl Naltrexone.
  3. Deprotection: Finally, the protecting group is removed to yield the final product.

Technical Details

The acylation reaction typically requires careful control of temperature and reaction time to ensure high yield and purity of O-Isobutyryl Naltrexone. The use of solvents and specific reagents can significantly affect the outcome, necessitating optimization based on laboratory conditions.

Molecular Structure Analysis

Structure

O-Isobutyryl Naltrexone has a complex molecular structure consisting of multiple functional groups. The molecular formula can be represented as C_{20}H_{26}N_{2}O_{4}, indicating it contains 20 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

Data

  • Molecular Weight: Approximately 354.43 g/mol.
  • Structural Features: The compound retains the core morphinan structure of Naltrexone while incorporating an isobutyryl group at the oxygen atom, altering its steric and electronic properties.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of O-Isobutyryl Naltrexone is acylation. This reaction can be described as follows:

Naltrexone+Isobutyric AcidCatalystO Isobutyryl Naltrexone+Byproducts\text{Naltrexone}+\text{Isobutyric Acid}\xrightarrow{\text{Catalyst}}\text{O Isobutyryl Naltrexone}+\text{Byproducts}

Technical Details

  • Catalysts: Commonly used catalysts include sulfuric acid or pyridine, which facilitate the acylation process.
  • Reaction Conditions: The reaction typically occurs under reflux conditions to ensure complete conversion, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
Mechanism of Action

Process

O-Isobutyryl Naltrexone functions primarily as an opioid receptor antagonist. Its mechanism involves binding to mu-opioid receptors, blocking their activation by endogenous opioids or exogenous substances like heroin and morphine. This antagonistic action reduces the euphoric effects associated with opioid use.

Data

  • Receptor Affinity: Studies indicate that modifications such as the addition of an isobutyryl group can enhance receptor binding affinity compared to unmodified Naltrexone.
  • Pharmacodynamics: The compound's pharmacodynamic profile may differ from that of Naltrexone due to altered metabolism and distribution characteristics imparted by the isobutyryl modification.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: O-Isobutyryl Naltrexone typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents such as methanol and ethanol but lower solubility in water.

Chemical Properties

Applications

Scientific Uses

O-Isobutyryl Naltrexone has potential applications in several areas:

  1. Pharmaceutical Research: Investigated for its efficacy in treating opioid dependence and potential use in managing alcohol use disorders.
  2. Biochemical Studies: Used in studies exploring opioid receptor interactions and mechanisms of addiction.
  3. Drug Development: Serves as a lead compound for developing new formulations with improved bioavailability or reduced side effects compared to traditional opioid antagonists.

Properties

CAS Number

861238-38-2

Product Name

O-Isobutyryl Naltrexone

IUPAC Name

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-methylpropanoate

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H29NO5/c1-13(2)22(27)29-17-6-5-15-11-18-24(28)8-7-16(26)21-23(24,19(15)20(17)30-21)9-10-25(18)12-14-3-4-14/h5-6,13-14,18,21,28H,3-4,7-12H2,1-2H3/t18-,21+,23+,24-/m1/s1

InChI Key

HULCZJLVCAMAJD-QOFIPBISSA-N

SMILES

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1

Canonical SMILES

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1

Isomeric SMILES

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.